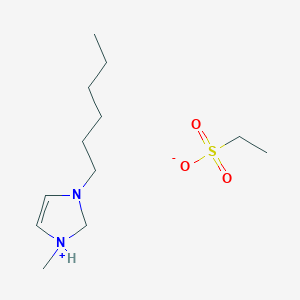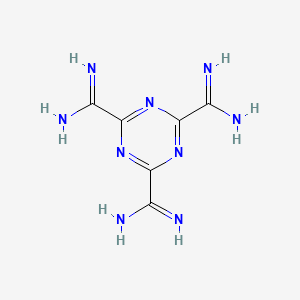
5-(1H-Imidazol-1-yl)-2-methyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Imidazol-1-yl)-2-methyl-2H-tetrazole: is a heterocyclic compound that features both an imidazole and a tetrazole ring. These rings are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. The combination of these two rings in a single molecule provides a versatile scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-1-yl)-2-methyl-2H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1H-imidazole with 2-methyl-2H-tetrazole in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings.
Scientific Research Applications
Chemistry: 5-(1H-Imidazol-1-yl)-2-methyl-2H-tetrazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a valuable tool for studying enzyme mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-1-yl)-2-methyl-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
1H-Imidazole: A simpler compound with only the imidazole ring, used in various chemical and biological applications.
2-Methyl-2H-tetrazole: Contains only the tetrazole ring and is used in the synthesis of pharmaceuticals and agrochemicals.
5-(1H-Imidazol-1-yl)-1H-tetrazole: Similar to 5-(1H-Imidazol-1-yl)-2-methyl-2H-tetrazole but lacks the methyl group, affecting its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both the imidazole and tetrazole rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
925431-23-8 |
|---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-imidazol-1-yl-2-methyltetrazole |
InChI |
InChI=1S/C5H6N6/c1-10-8-5(7-9-10)11-3-2-6-4-11/h2-4H,1H3 |
InChI Key |
RWQLZEBWDMDQNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)
![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)





![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
